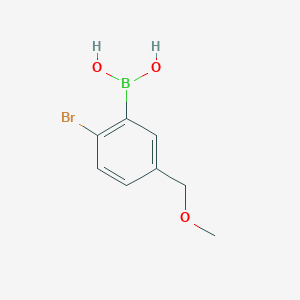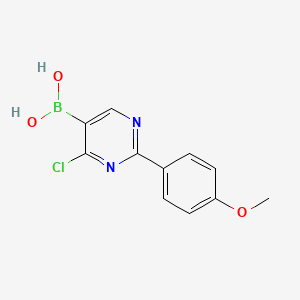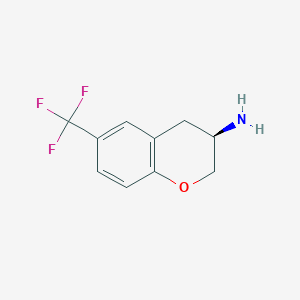
Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- is a heterocyclic aromatic organic compound It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or PPh3-CCl4. Additionally, fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® can be used to effect the cyclization of β-hydroxy amides to oxazolines, which are then oxidized to oxazoles .
Industrial Production Methods
In industrial settings, the synthesis of oxazoles can be achieved using flow chemistry techniques. This involves the use of a packed reactor containing commercial manganese dioxide for the oxidative aromatization of oxazolines to oxazoles. This method offers advantages such as improved safety profiles and the ability to produce pure products without the need for additional purification .
Analyse Des Réactions Chimiques
Types of Reactions
Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- undergoes various chemical reactions, including:
Cycloaddition: Diels-Alder reactions involving oxazole as dienes and electrophilic alkenes have been developed as a route to pyridines.
Common Reagents and Conditions
Common reagents used in the reactions of oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- include manganese dioxide, NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, and O2 gas for oxidation reactions . For substitution reactions, electron-donating groups are often required .
Major Products
The major products formed from these reactions include various substituted oxazoles and pyridines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- involves its interaction with various molecular targets and pathways. In biological systems, oxazoles result from the cyclization and oxidation of serine or threonine nonribosomal peptides . The compound can undergo deprotonation at the C2 position, leading to the formation of lithio salts that exist in equilibrium with ring-opened enolate-isonitrile intermediates . These intermediates can be trapped by silylation or other reactions, leading to the formation of various products.
Comparaison Avec Des Composés Similaires
Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- can be compared with other similar compounds, such as:
Propriétés
Numéro CAS |
102536-93-6 |
|---|---|
Formule moléculaire |
C17H17NO |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
2,3-dimethyl-4,5-diphenyl-2H-1,3-oxazole |
InChI |
InChI=1S/C17H17NO/c1-13-18(2)16(14-9-5-3-6-10-14)17(19-13)15-11-7-4-8-12-15/h3-13H,1-2H3 |
Clé InChI |
TVHHXMYZNVBFAW-UHFFFAOYSA-N |
SMILES canonique |
CC1N(C(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1-(3,4-Dimethoxyphenyl)propan-2-yl]propanedioic acid](/img/structure/B14083991.png)
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083995.png)
![7-Bromo-1-(4-chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083999.png)




![2,3-Dihydro-N-[2-(1H-imidazol-5-yl)ethyl]-6-benzofuranacetamide](/img/structure/B14084030.png)

